molecular formula C13H12ClNO2S B1607417 N-(2-chlorophenyl)-4-methylbenzenesulfonamide CAS No. 6380-05-8

N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1607417
CAS No.: 6380-05-8
M. Wt: 281.76 g/mol
InChI Key: GOEWZPICEGNTPR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a sulfonamide group attached to a 2-chlorophenyl and a 4-methylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-chloroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of 4-methylbenzenesulfonic acid.

    Reduction: Formation of 2-chloroaniline and 4-methylbenzenesulfonamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of various pharmaceutical agents with antibacterial and antifungal properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methylbenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death. The molecular targets include the active site of dihydropteroate synthase, and the pathways involved are those related to folic acid biosynthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-benzenesulfonamide
  • N-(4-methylphenyl)-benzenesulfonamide
  • N-(2-chlorophenyl)-4-methylbenzenesulfonyl chloride

Uniqueness

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a 2-chlorophenyl and a 4-methylbenzene moiety, which imparts specific chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced antibacterial activity and better solubility in organic solvents.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEWZPICEGNTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213253
Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-05-8
Record name N-(2-Chlorophenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6380-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25015
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25015
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Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
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Record name N-(2-chlorophenyl)-p-toluenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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